molecular formula C10H9ClN2O B1628675 1-Chloro-4-ethoxyphthalazine CAS No. 22378-29-6

1-Chloro-4-ethoxyphthalazine

Cat. No.: B1628675
CAS No.: 22378-29-6
M. Wt: 208.64 g/mol
InChI Key: KQLFVZGMRLYYBY-UHFFFAOYSA-N
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Description

1-Chloro-4-ethoxyphthalazine is a heterocyclic compound featuring a phthalazine core substituted with a chlorine atom at position 1 and an ethoxy group (-OCH₂CH₃) at position 4. The ethoxy group, an electron-donating substituent, likely enhances solubility in polar solvents compared to alkyl or aryl substituents. Such derivatives are typically intermediates in pharmaceutical synthesis, particularly for kinase inhibitors (e.g., VEGFR-2) or cytotoxic agents, as seen in related compounds . The chlorine atom at position 1 facilitates nucleophilic substitution reactions, enabling diverse functionalization of the phthalazine ring .

Properties

IUPAC Name

1-chloro-4-ethoxyphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-14-10-8-6-4-3-5-7(8)9(11)12-13-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLFVZGMRLYYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611409
Record name 1-Chloro-4-ethoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22378-29-6
Record name 1-Chloro-4-ethoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethoxyphthalazine can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then chlorinated and subsequently reacted with ethanol to introduce the ethoxy group . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-ethoxyphthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phthalazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and can be used in various organic synthesis reactions.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antihistamine or anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-ethoxyphthalazine involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-Donating Groups (e.g., -OCH₃, -OCD₃): Enhance solubility in polar solvents and modulate electronic properties for targeted reactivity . Aryl Groups (e.g., C₆H₅, 4-CH₃-C₆H₄): Introduce steric bulk, reducing reaction rates in nucleophilic substitutions but enabling π-π interactions in drug-receptor binding .
  • Synthesis and Reactivity: Chloro-substituted phthalazines undergo nucleophilic displacement with amines, phenols, or thiols under basic conditions (e.g., K₂CO₃/DMF, 6–12 hours reflux) . Ethoxy derivatives may follow similar pathways but with altered kinetics due to the ethoxy group’s electron-donating nature. Deuterated analogs (e.g., methoxy-d₃) require specialized synthetic routes for isotopic labeling, often used in metabolic studies .

Biological Activity

1-Chloro-4-ethoxyphthalazine (CAS No. 22378-29-6) is a nitrogen-containing heterocyclic compound belonging to the phthalazine family. It exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

This compound has a molecular formula of C10H10ClN2OC_{10}H_{10}ClN_2O and features an ethoxy group at the 4-position and a chlorine atom at the 1-position of the phthalazine ring.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Friedel-Crafts Acylation : This involves the reaction of phthalic anhydride with ethyl iodide in the presence of aluminum chloride.
  • Hydrazinolysis : Following acylation, the compound can undergo hydrazinolysis with hydrazine hydrate to yield phthalazinone derivatives, which can then be chlorinated to form 1-chloro derivatives.

Table 1: Synthesis Overview

StepReaction TypeReagentsConditions
1AcylationPhthalic anhydride, ethyl iodideAluminum chloride catalyst
2HydrazinolysisHydrazine hydrateEthanol reflux
3ChlorinationPhosphorus oxychloride or phosphorus pentachlorideControlled temperature

Anticancer Properties

Research has indicated that this compound exhibits potent anticancer activity. In vitro studies have shown effectiveness against various cancer cell lines, particularly:

  • Leukemia
  • Non-small cell lung cancer
  • Melanoma
  • Breast cancer

In a study involving the National Cancer Institute (NCI) 60-cell panel, derivatives of phthalazine, including those related to this compound, demonstrated significant growth inhibition across multiple cancer types. Notably, some compounds showed over 90% inhibition in cell growth.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR2) : This receptor is crucial for tumor angiogenesis.
  • Induction of Apoptosis : The compound may trigger programmed cell death pathways in cancer cells.

Table 2: Anticancer Activity Summary

Cell Line Type% Growth Inhibition
Leukemia>90%
Non-small cell lung cancer>90%
Melanoma>90%
Breast cancer>90%

Study 1: Antitumor Activity Assessment

In a comprehensive study published in Nature Reviews Cancer, researchers synthesized various phthalazine derivatives and evaluated their cytotoxicity against HCT-116 cells. The study found that compounds with electron-withdrawing groups exhibited enhanced growth inhibition compared to their unsubstituted analogues.

Study 2: Molecular Target Investigation

Another investigation focused on the interaction of phthalazine derivatives with VEGFR2. The results indicated that specific substitutions on the phthalazine core could enhance binding affinity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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